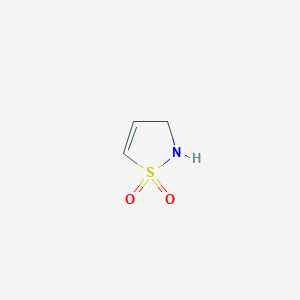

2,3-Dihydroisothiazole 1,1-dioxide

Description

Overview of Cyclic Sulfonamide Systems (Sultams) and Their Significance

Cyclic sulfonamides, commonly known as sultams, are heterocyclic compounds characterized by a sulfonamide group integrated into a ring structure. nih.gov They are considered isosteres of lactams, where a carbonyl group is replaced by a sulfonyl group. This substitution imparts distinct physicochemical properties, such as enhanced metabolic stability and improved cell membrane permeability, making them attractive scaffolds in medicinal chemistry. nih.gov

The significance of sultams spans various applications, from their historical use as chiral auxiliaries in asymmetric synthesis to their contemporary role as key pharmacophores in drug discovery. bohrium.com The rigid framework of the sultam ring allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. Research has demonstrated that sultam derivatives exhibit a wide range of therapeutic properties, including anti-inflammatory, anticonvulsant, and anticancer activities. nih.govbohrium.com

The reactivity of the sultam core, particularly the ability to undergo various chemical transformations, further underscores its importance. Methods for sultam synthesis are diverse and include intramolecular cyclization of vinyl sulfonamides, cycloaddition reactions, and radical cyclizations. bohrium.comenamine.netclockss.org This synthetic versatility allows for the creation of a wide array of sultam-based molecules with diverse structural complexities and biological functions.

Historical Context of Isothiazole (B42339) and Dihydroisothiazole (B14293150) Chemistry

The chemistry of isothiazoles, five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions, has been a subject of study for over a century. The parent compound, isothiazole, was first synthesized in the early 20th century, and since then, the exploration of its derivatives has expanded significantly. The stability of the isothiazole ring, attributed to its aromatic character, has made it a valuable component in the development of various functional molecules.

The introduction of an oxidized sulfur atom, leading to isothiazole 1,1-dioxides, marked a significant advancement in the field. These compounds exhibit altered electronic properties and reactivity compared to their non-oxidized counterparts. The dihydro versions of these heterocycles, such as 2,3-dihydroisothiazole and its 1,1-dioxide derivative, introduce a saturated carbon-carbon bond, leading to a non-aromatic, conformationally flexible ring system.

The synthesis of 2,3-dihydroisothiazole 1,1-dioxides, or γ-sultams, has evolved with the development of modern synthetic methodologies. Early methods often involved multi-step sequences, while contemporary approaches focus on more efficient strategies like intramolecular cyclizations of functionalized vinyl sulfonamides. thieme-connect.com These advancements have made the 2,3-dihydroisothiazole 1,1-dioxide scaffold more accessible for a broader range of applications.

Architectural Importance of the this compound Scaffold in Organic Synthesis

The this compound scaffold serves as a versatile and architecturally significant building block in organic synthesis. Its importance stems from its unique combination of a conformationally defined five-membered ring and the reactive sulfonyl group. This scaffold can be readily functionalized at various positions, allowing for the construction of complex molecular architectures.

One of the key synthetic applications of the this compound scaffold is its use as a dienophile or a dipolarophile in cycloaddition reactions. thieme-connect.com The electron-withdrawing nature of the sulfonyl group activates the double bond within the heterocyclic ring, facilitating its participation in Diels-Alder and 1,3-dipolar cycloaddition reactions. These reactions provide a powerful tool for the stereocontrolled synthesis of fused and spirocyclic ring systems.

Furthermore, the this compound core can be synthesized through various modern synthetic strategies, highlighting its accessibility and adaptability. For instance, the intramolecular cyclization of vinyl sulfonamides offers a direct route to this scaffold. enamine.net The development of catalytic and enantioselective methods for the synthesis of chiral γ-sultams has further expanded the utility of this scaffold in the preparation of optically active compounds. nih.govacs.org The ability to generate diverse and complex molecules from this fundamental heterocyclic system underscores its architectural importance in contemporary organic synthesis.

Research Findings on the Synthesis of this compound Derivatives

| Precursor/Reaction Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization of Cyanoalkylsulfonyl Fluorides | NaBH4, NiCl2·6H2O in MeOH | Spirocyclic γ-sultams | 61-84 | nih.gov |

| Rh-catalyzed C-C activation of cyclobutanones | Rh catalyst, heat | γ-Lactams with β-quaternary center | Good to excellent | nih.gov |

| (3+2)-Annulation of N-sulfonylimines | Quinine-derived squaramide catalyst | [5.7]-Fused ε-sultams | 93-98 | acs.org |

| Tandem SN/Michael Addition | Base-mediated cyclization of N-allylated methanesulfonanilides | Trisubstituted γ-sultams | High | thieme-connect.com |

| Intramolecular Diels-Alder of Vinylsulfonamides | Toluene, reflux or CH2Cl2, 13 kbar | γ-Sultams | 70-93 | clockss.org |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,2-thiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2S/c5-7(6)3-1-2-4-7/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOVCJUTZGZKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CS(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572589 | |

| Record name | 2,3-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240115-50-8 | |

| Record name | 2,3-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dihydroisothiazole 1,1 Dioxide and Its Derivatives

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a key approach for the synthesis of the 2,3-dihydroisothiazole 1,1-dioxide core. These methods involve the formation of a new bond within a single molecule to construct the five-membered ring.

Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC Protocols)

A prominent and well-established method for the synthesis of γ-sultams is the Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC). rsc.orgresearchgate.net This approach relies on the generation of a carbanion on the carbon atom alpha to the sulfonyl group, which then acts as a nucleophile in an intramolecular ring-closing reaction. rsc.orgresearchgate.net

The CSIC protocols have been successfully applied to a variety of precursors, demonstrating a broad substrate scope. Key starting materials include conveniently functionalized cyanoalkylsulfonamides. researchgate.net

A significant application of this methodology is in the synthesis of enantiomerically pure spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) derivatives. These are prepared from glyco-α-sulfonamidonitriles , which are themselves derived from readily available monosaccharides like ribose and xylose. nih.govacs.org This strategy allows for the creation of complex bicyclic systems with a high degree of stereochemical control, providing access to novel aza-analogues of biologically active nucleosides. nih.govacs.org

The substrate scope also includes simpler acyclic precursors. For instance, cyanoalkylsulfonamides derived from aldehydes can undergo the CSIC reaction to yield 3-alkyl-4-amino-5-cyano-2,3-dihydroisothiazole 1,1-dioxide derivatives. researchgate.net Another example involves the use of substituted N-benzyl-N-sulfonylaminonitriles, which upon cyclization, form 4-amino-3,3-dimethyl-2,3-dihydroisothiazole 1,1-dioxide derivatives. researchgate.net

The general applicability is further highlighted by the cyclization of N-substituted aminonitriles which, after reaction with methyl 2-(chlorosulfonyl)acetate and subsequent base-induced cyclization, can lead to functionalized γ-sultams. researchgate.net

The core mechanism of the CSIC reaction involves two key steps: anion generation and intramolecular cyclization. The process is initiated by the deprotonation of the C-H bond positioned alpha to the sulfonyl (SO₂) group of the sulfonamide precursor. rsc.org This generates a stabilized carbanion. The presence of the strongly electron-withdrawing sulfonyl group is crucial for increasing the acidity of this α-proton, facilitating its removal by a suitable base.

Once formed, the nucleophilic carbanion attacks an electrophilic center within the same molecule, leading to the displacement of a leaving group and the formation of the five-membered dihydroisothiazole (B14293150) ring. rsc.org In the case of precursors like α-sulfonamidonitriles, the nitrile group acts as the electrophilic partner for the cyclization.

An alternative mechanism has been observed in the alkaline hydrolysis of certain N-substituted β-sultams, which proceeds via a novel elimination pathway involving the formation of a carbanion on the exocyclic N-α-carbon. researchgate.netrsc.org However, the primary pathway for the synthesis of the target ring system via CSIC is the intramolecular nucleophilic attack of the α-sulfonyl carbanion.

Strong Bases: Strong bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are highly effective for deprotonating the α-carbon of the sulfonamide. nih.govacs.org These are typically used in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures. Sodium hydride (NaH) is another strong base that has been used to perform the cyclization of N-sulfonylaminonitriles in solvents like acetonitrile. researchgate.net

Inorganic Carbonates: Milder inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have also proven to be effective for promoting CSIC reactions, particularly with activated substrates like glyco-α-sulfonamidonitriles. nih.govacs.org The use of Cs₂CO₃ can sometimes offer advantages over K₂CO₃, an observation often referred to as the "cesium effect," which can be attributed to the larger size and greater solubility of the cesium cation, potentially leading to enhanced reactivity. researchgate.net

Organic Bases: Strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also utilized in related cyclizations. For example, DBU has been shown to effectively promote the cyclization of 2-(aminosulfonyl)benzothioamides to form thiosaccharin derivatives, demonstrating its utility in facilitating intramolecular reactions involving sulfonamide moieties. clockss.org

The following table summarizes the bases commonly used in CSIC reactions for the synthesis of this compound and related structures.

| Base | Abbreviation | Type | Typical Conditions | Reference(s) |

| n-Butyllithium | n-BuLi | Organolithium | Anhydrous THF, low temp. | nih.gov, acs.org |

| Lithium Diisopropylamide | LDA | Organolithium | Anhydrous THF, low temp. | nih.gov, acs.org |

| Sodium Hydride | NaH | Metal Hydride | Anhydrous acetonitrile | researchgate.net |

| Potassium Carbonate | K₂CO₃ | Inorganic | Various solvents | nih.gov, acs.org |

| Cesium Carbonate | Cs₂CO₃ | Inorganic | Various solvents | nih.gov, acs.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Organic Amidine | Toluene, reflux | clockss.org |

CSIC reactions can proceed with a high degree of regio- and stereochemical control, which is largely dictated by the structure of the precursor.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of CSIC, the regioselectivity is generally controlled by the design of the substrate, which places the reactive carbanion and the electrophilic group in positions that favor the formation of the desired five-membered γ-sultam ring over other potential ring sizes (e.g., four-membered β-sultams or six-membered δ-sultams).

Stereochemical control is a crucial aspect when synthesizing chiral molecules. The synthesis of enantiomerically pure spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) derivatives from sugar-based precursors is a prime example of excellent stereocontrol. nih.govacs.org In these cases, the inherent chirality of the starting monosaccharide is transferred to the final product. The rigid carbohydrate template directs the intramolecular cyclization to occur in a specific stereochemical fashion, leading to the formation of a single diastereomer. This demonstrates that the stereochemistry of the final product is directly dependent on the stereochemistry of the starting material, a hallmark of a stereospecific reaction pathway.

Ring-Closing Metathesis (RCM) Approaches to Dihydroisothiazole Rings

Ring-Closing Metathesis (RCM) is a powerful and versatile method for the formation of cyclic systems, including heterocycles. thieme-connect.de This reaction, catalyzed by metal complexes (typically ruthenium-based), involves the intramolecular reaction of a molecule containing two alkene functionalities to form a cyclic alkene and a volatile small molecule byproduct, usually ethylene. thieme-connect.de

RCM has emerged as a potent tool for the preparation of various cyclic sulfonamides. rsc.org The general strategy for applying RCM to the synthesis of a this compound would involve a precursor containing two alkenyl groups, with one attached to the nitrogen atom and the other attached to the carbon backbone of the sulfonamide. The intramolecular metathesis reaction would then form the C-C double bond of the dihydroisothiazole ring.

While RCM is a well-established method for forming a wide array of carbocyclic and heterocyclic rings, its application for the direct synthesis of the parent this compound ring is less specifically documented in comparison to CSIC protocols. However, the known tolerance of modern RCM catalysts (like Grubbs and Hoveyda-Grubbs catalysts) to various functional groups, including sulfonamides, makes it a viable and attractive synthetic strategy for accessing substituted derivatives of this ring system. rsc.orgthieme-connect.de

Vinylsulfonamide Templates in RCM

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method in organic chemistry for synthesizing unsaturated rings, including sulfur heterocycles like sultams. wikipedia.orgku.edu This reaction involves the intramolecular metathesis of a substrate containing two terminal alkenes, which forms a cycloalkene and releases volatile ethylene, driving the reaction forward. wikipedia.org

A key strategy for synthesizing the this compound scaffold employs vinylsulfonamide templates. For instance, a core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, can be efficiently generated on a multi-gram scale through a three-step protocol that begins with sulfonylation, followed by RCM, and finally propargylation. nih.gov The RCM step is crucial for forming the six-membered sultam ring structure. ku.edu This approach highlights the utility of RCM in creating functionalized core structures ready for further diversification. ku.edunih.gov

Catalyst Systems for RCM of Sultams

The success of Ring-Closing Metathesis (RCM) is heavily dependent on the choice of metal catalyst. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs catalysts, are widely favored for their remarkable stability in the presence of air and moisture and their tolerance of various functional groups. wikipedia.orgmedwinpublishers.com

Table 1: Common Catalyst Systems for Ring-Closing Metathesis (RCM) of Sultams

| Catalyst Name | Structure | Key Features |

| Grubbs' Catalyst (2nd Gen) | (IMes)(PCy₃)Cl₂Ru=CHPh | High activity; good functional group tolerance. organic-chemistry.org |

| Hoveyda-Grubbs' Catalyst (2nd Gen) | (IMes)(Cl)₂Ru=CH(o-OⁱPrPh) | Enhanced stability; allows for easier removal of ruthenium byproducts. organic-chemistry.org |

| Schrock's Catalyst | Mo(=NAr)(=CHCMe₂Ph)(OCMe(CF₃)₂)₂ | Highly reactive molybdenum-based catalyst; sensitive to air and moisture. medwinpublishers.com |

Michael Addition Reactions in Dihydroisothiazole Synthesis

Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. encyclopedia.pubnih.gov In the context of this compound chemistry, this reaction is particularly valuable for the diversification of a pre-existing sultam core. nih.gov

Specifically, the aza-Michael reaction has been employed to create libraries of β-amino sultam derivatives. nih.gov In this approach, a core this compound scaffold is reacted with various amines. For example, a solution of 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide treated with an amino alcohol in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures yields the corresponding aza-Michael adduct. nih.gov This method allows for the introduction of diverse functional groups onto the sultam ring, leading to the generation of isothiazolidine (B1259544) 1,1-dioxide libraries with potential biological applications. nih.gov

Sulfonyl Chloride Cyclization Reactions

The intramolecular cyclization of sulfonyl chloride derivatives provides a direct route to the sultam ring system. This method relies on the formation of a precursor molecule containing both a sulfonyl chloride group and a suitable nucleophilic moiety that can attack to close the ring.

One such pathway involves the visible-light-induced, regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides. nih.gov Although this specific example leads to sulfonylated pyrrolin-2-ones, the principle demonstrates the utility of sulfonyl chlorides in radical-mediated cyclization cascades. nih.gov A more direct application is seen in the synthesis of benzisothiazole derivatives, where 2-benzylthio-4,6-dinitrobenzamides are cyclized to 4,6-dinitro-1,2-benzisothiazol-3-ones using sulfuryl chloride (SO₂Cl₂). researchgate.net The sulfonyl chloride precursors themselves can be readily synthesized from thiols or disulfides using reagents like hydrogen peroxide with zirconium tetrachloride. organic-chemistry.org

Oxidative Cyclization Pathways (e.g., from Isothiazolium Salts)

Oxidative methods can be employed to form the 1,1-dioxide functionality, often after the initial heterocyclic ring has been constructed. This is a common strategy for accessing the final sultam structure. For instance, after forming 1,2-benzisothiazole (B1215175) rings, they can be oxidized to the corresponding S,S-dioxides. researchgate.net This oxidation is typically achieved using strong oxidizing agents. A reported method uses a 50% solution of hydrogen peroxide (H₂O₂) in acetic acid to successfully convert the sulfur atom in the isothiazole (B42339) ring to the sulfone group (S,S-dioxide). researchgate.net

Multi-Component and One-Pot Synthetic Protocols

To enhance synthetic efficiency and rapidly generate molecular diversity, multi-component and one-pot protocols are highly desirable. These strategies combine multiple reaction steps into a single procedure, avoiding the need for isolation and purification of intermediates.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, with the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) being the most prominent example. nih.govmdpi.com This reaction reliably forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide. nih.govrsc.org

This powerful tool has been integrated into the synthesis of this compound derivatives in efficient one-pot protocols. nih.gov A notable example involves a one-pot click/aza-Michael reaction sequence. The synthesis starts with the 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide core, which contains the necessary alkyne handle for the click reaction. nih.gov This core is subjected to CuAAC with a diverse array of azides, followed by an in-situ aza-Michael addition with various amines, all within the same reaction vessel. This approach has been used to generate a 180-member library of triazole-containing isothiazolidine 1,1-dioxides, demonstrating the high efficiency of combining click chemistry with other compatible reactions for drug discovery and the development of small molecule probes. nih.gov

Table 2: Example of a One-Pot, Multi-Component Click/Aza-Michael Protocol nih.gov

| Step | Reaction | Reactants | Reagents/Conditions | Product Type |

| Core Scaffold | - | 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide | - | Alkyne-functionalized sultam |

| Step 1 | CuAAC (Click) | Core Scaffold + Array of Azides (e.g., Benzyl azide) | Copper(II) sulfate, Sodium ascorbate | Triazole-linked sultam intermediate |

| Step 2 | Aza-Michael Addition | Intermediate from Step 1 + Array of Amines (e.g., Pyrrolidine) | DBU, 60 °C | Triazole-containing isothiazolidine 1,1-dioxide |

Combination with Aza-Michael Diversification

The aza-Michael addition is a powerful tool for the diversification of the this compound scaffold. nih.gov This reaction involves the addition of a nitrogen nucleophile to an activated alkene. In the context of the sultam core, a key intermediate, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, can be synthesized on a multi-gram scale. nih.gov This intermediate serves as a versatile platform for diversification.

The aza-Michael reaction can be performed independently or in combination with other reactions in a one-pot protocol. nih.gov For instance, a library of β-amino sultams can be rapidly generated by reacting the core scaffold with a variety of amines. nih.gov The reaction is typically carried out in a suitable solvent like methanol, often with a catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and heated to ensure efficient conversion. nih.gov This methodology has been successfully employed to create a 180-member library of triazole-containing isothiazolidine 1,1-dioxides. nih.gov

The versatility of the aza-Michael addition extends to the synthesis of seven- and eight-membered ring sultams from vinyl sulfonamides. nih.govresearchgate.net These reactions proceed under mild conditions and are suitable for the rapid generation of compound libraries for biological screening. nih.govresearchgate.net

Table 1: Aza-Michael Diversification of 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide

| Amine | Product |

| Pyrrolidine | 2-((4-(pyrrolidin-1-yl)but-2-yn-1-yl)sulfonyl)ethan-1-amine |

| Various Amino Alcohols | Corresponding β-amino alcohol functionalized sultams |

Note: The table is illustrative and based on the general reaction described in the source. Specific product details would vary based on the chosen amine.

One-Pot Click/Esterification Protocols

To further enhance molecular diversity, one-pot protocols combining the copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) with esterification have been developed. nih.gov This approach allows for the efficient synthesis of complex molecules in a single reaction vessel, saving time and resources.

In a typical protocol, a core dihydroisothiazole 1,1-dioxide scaffold, functionalized with an alkyne, undergoes a click reaction with an array of azides to form a triazole ring. nih.gov Subsequently, an esterification reaction can be carried out in the same pot. nih.gov This has been demonstrated in the generation of a 41-member library of triazole-containing isothiazole 1,1-dioxides. nih.gov The use of a ROMP-derived coupling reagent, oligomeric alkyl carbodiimide (B86325) (OACC), has been reported to facilitate the esterification step in these one-pot procedures. nih.gov

Derivatization Strategies for Structural Elaboration

The this compound scaffold can be further elaborated through various derivatization strategies to access novel chemical entities with potentially enhanced biological properties.

Synthesis of Spiro(4-amino-2,3-dihydroisothiazole 1,1-dioxide) Derivatives

Spirocyclic structures, where two rings share a single atom, are of great interest in medicinal chemistry due to their rigid three-dimensional conformations. The synthesis of spiro sultams, including those derived from this compound, has been explored. nih.gov

One approach involves the one-pot intramolecular cyclization of cyanoalkylsulfonyl fluorides to generate spirocyclic β- or γ-sultams. nih.gov This method utilizes nitrile group reduction followed by intramolecular sulfonylation. nih.gov While the provided search results focus more broadly on spirocyclic sultams and other spiro compounds, the principles can be conceptually applied to the derivatization of the this compound core. For instance, functionalization at the C4 position of the sultam ring could potentially lead to precursors for spirocyclization reactions. The synthesis of spiro[4.4]thiadiazole derivatives through double 1,3-dipolar cycloaddition also highlights a strategy for creating spirocyclic systems, although not directly involving the sultam core. nih.gov

Introduction of Triazole Moieties into the Scaffold

The introduction of triazole moieties into the this compound scaffold is a common strategy to enhance its pharmacological potential. nih.govnih.govrsc.org The 1,2,3-triazole ring is a well-known pharmacophore found in numerous biologically active compounds. researcher.life

The most prevalent method for introducing a triazole ring is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov As previously mentioned, a core this compound bearing an alkyne functionality can be readily reacted with a wide range of organic azides to generate a library of triazole-substituted sultams. nih.gov This approach has been successfully used to create a 180-member library of triazole-containing isothiazolidine 1,1-dioxides. nih.gov The versatility of this reaction allows for the incorporation of diverse substituents, enabling fine-tuning of the molecule's properties. rsc.orgnih.gov

Preparation of Functionalized Sultams (e.g., β-Amino Sultams, 3-Oxyfunctionalized Sultams)

The synthesis of functionalized sultams, particularly β-amino sultams, is of significant interest due to their reported biological activities. nih.govresearchgate.net The aza-Michael addition, as discussed in section 2.2.2, is a primary method for preparing β-amino sultams. nih.gov This reaction allows for the introduction of a variety of amino groups at the β-position relative to the sulfonyl group.

The synthesis of 3-oxyfunctionalized sultams can be envisioned through various synthetic routes. While direct 3-oxyfunctionalization of the pre-formed sultam ring can be challenging, alternative strategies involve the cyclization of appropriately functionalized precursors. For instance, intramolecular Michael addition reactions of vinyl sulfonamides with internal nucleophiles can lead to functionalized sultams. researchgate.net

Table 2: Examples of Functionalized Sultams

| Functionalization | Synthetic Method |

| β-Amino Sultams | Aza-Michael addition to vinyl sulfonamides nih.gov |

| 3-Oxyfunctionalized Sultams | Intramolecular carbo-Michael reaction of vinyl sulfonamides researchgate.net |

Incorporation onto Sugar Templates

The incorporation of the this compound scaffold onto sugar templates represents a strategy to create novel glycomimetic structures with potential therapeutic applications. While the direct synthesis of such conjugates was not explicitly detailed in the provided search results, the general principles of carbohydrate chemistry and sultam synthesis can be applied.

This approach would likely involve the functionalization of a sugar molecule with a group capable of reacting to form the sultam ring or to be attached to a pre-formed sultam. For example, a sugar derivative bearing an amino and a vinylsulfonyl group could undergo intramolecular cyclization to form a sugar-fused sultam. Alternatively, a functionalized sultam could be coupled to a sugar molecule through standard glycosylation or other conjugation methods. The synthesis of spirocyclic compounds from carbohydrates has been reported, suggesting the feasibility of creating complex architectures involving sugars and other heterocyclic systems.

Reactivity and Chemical Transformations of 2,3 Dihydroisothiazole 1,1 Dioxide Scaffolds

Reactivity of the Dihydroisothiazole (B14293150) Ring System

The reactivity of the dihydroisothiazole ring is a focal point of extensive research, with particular interest in how the ring atoms respond to electrophilic and nucleophilic attacks, as well as the conditions that lead to ring-opening.

Direct electrophilic substitution on the carbon atoms of the 2,3-dihydroisothiazole 1,1-dioxide ring is not a commonly reported transformation. The electron-withdrawing sulfonyl group deactivates the adjacent C4 and C5 positions towards electrophilic attack. However, in the case of benzo-fused derivatives, such as 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide, the benzene (B151609) ring can undergo electrophilic aromatic substitution. The sulfonyl group acts as a deactivating group and a meta-director for electrophilic attack on the benzene ring.

In related heterocyclic systems, such as 2,1,3-benzothiadiazole, sulfonyl derivatives can act as directing metallation groups (DMGs) to facilitate ortho-lithiation, which then allows for reaction with various electrophiles. diva-portal.org This strategy could potentially be applied to the benzo-fused this compound scaffold to introduce substituents at the C4 position of the benzene ring.

| Reaction Type | Substrate | Reagents | Product | Notes |

| Ortho-directed metallation | 2,1,3-Benzothiadiazole sulfonyl derivatives | 1. n-BuLi or LDA2. Electrophile (e.g., acetone) | Ortho-substituted product | The sulfonyl group directs the metallation to the adjacent position. diva-portal.org |

Nucleophilic substitution reactions on the this compound ring typically require the presence of a good leaving group, such as a halogen, on the carbon skeleton. For instance, in the analogous benzo[1,2-d:4,5-d']bis( acs.orgacs.orgnih.govthiadiazole) system, a 4,8-dibromo derivative readily undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles. researchgate.net This suggests that halogenated 2,3-dihydroisothiazole 1,1-dioxides could serve as valuable intermediates for introducing a variety of functional groups via nucleophilic substitution. The rate of these substitutions is influenced by the nature of the nucleophile and the position of the leaving group. researchgate.net

| Reaction Type | Substrate | Nucleophile | Product | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | 4,8-Dibromobenzo[1,2-d:4,5-d']bis( acs.orgacs.orgnih.govthiadiazole) | Aromatic and aliphatic amines | Mono- or bis-amino substituted products | researchgate.net |

The stability of the this compound ring is a critical factor in its chemistry. The ring can be opened under both acidic and basic conditions, often through nucleophilic attack at the sulfur atom, leading to the cleavage of the N-S bond. chemrxiv.org The reactivity of these five-membered γ-sultams is comparable to, and in some cases greater than, that of the more strained four-membered β-sultams.

Base-catalyzed ring-opening can occur via hydrolysis or with other nucleophiles. For example, treatment of 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides with sodium hydroxide (B78521) can lead to ring contraction to form 1,2-benzisothiazole (B1215175) 1,1-dioxides through a proposed ring-opening and re-cyclization mechanism.

| Reaction | Conditions | Product | Notes |

| Base-catalyzed hydrolysis | Aqueous base | γ-Amino sulfonic acid | The N-S bond is cleaved. |

| Acid-catalyzed hydrolysis | Aqueous acid | γ-Amino sulfonic acid | The N-S bond is cleaved. chemrxiv.org |

Functional Group Transformations

Functional group transformations on the this compound scaffold provide a pathway to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The hydrolysis of the γ-sultam ring in 2,3-dihydroisothiazole 1,1-dioxides results in the formation of the corresponding γ-amino sulfonic acids. This reaction can be catalyzed by both acids and bases. chemrxiv.org The rate of hydrolysis is significantly influenced by the substituents on the ring and the nitrogen atom. For the related γ-sultones, diastereoselective hydrolysis has been reported to yield γ-hydroxy sulfonates. acs.org

| Reaction | Substrate | Conditions | Product | Reference |

| Base-catalyzed hydrolysis | γ-Sultam | Aqueous NaOH | γ-Amino sulfonic acid | chemrxiv.org |

| Acid-catalyzed hydrolysis | γ-Sultam | Aqueous HCl | γ-Amino sulfonic acid | chemrxiv.org |

| Hydrolysis | α,γ-Substituted γ-sultone | H2O-acetone, reflux | γ-Hydroxy sulfonic acid | acs.org |

The sulfonyl group and other functionalities on the this compound ring can undergo reduction under various conditions. The reduction of cyclic sulfonamides can lead to the cleavage of the N-S bond, the C-S bond, or both, depending on the reducing agent and the substrate.

A powerful method for the reduction of cyclic sulfonamides is the use of dissolving metals, such as lithium in liquid ammonia (B1221849) or magnesium in methanol. acs.orgnih.gov These methods can achieve a double reductive cleavage of both the N-S and C-S bonds in benzo-fused cyclic sulfonamides, yielding aromatic ring-containing amines. nih.gov Neutral organic super-electron-donors have also been employed for the reductive cleavage of sulfonamides. strath.ac.uk

| Reducing Agent | Substrate | Product | Notes | Reference |

| Lithium in liquid ammonia | Cyclic aryl sulfonamide | Amino product with reduced aryl ring | Double reduction of the sulfonamide and the aryl group. acs.org | |

| Mg-MeOH | Benzo-fused cyclic sulfonamide | Aromatic ring-containing amine | Double reductive cleavage of N-S and C-S bonds. nih.gov | |

| Neutral organic super-electron-donor | Arenesulfonamide | Amine | Reductive cleavage of the N-S bond. strath.ac.uk |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of sultam chemistry, these methods have been effectively employed for the synthesis of complex, fused heterocyclic systems. While examples of cross-coupling directly on a pre-formed this compound ring are less common, related methodologies for the synthesis of benzannelated sultams are well-documented.

An efficient approach involves the intramolecular C-arylation of tertiary 1-(methoxycarbonyl)methanesulfonamides under palladium catalysis. nih.gov This strategy facilitates the formation of five- and six-membered benzannelated sultams. For instance, the cyclization of N-(2-iodobenzyl)-N-(4-methoxybenzyl)-C-(methoxycarbonyl)methanesulfonamide using a palladium acetate (B1210297) catalyst with triphenylphosphine (B44618) as a ligand in dioxane leads to the formation of the corresponding five-membered benzosultam. nih.gov A similar strategy has been applied to synthesize six-membered sultam rings, highlighting the versatility of this approach. nih.gov

| Starting Material | Catalyst System | Product | Ring Size | Yield |

|---|---|---|---|---|

| N-(2-iodobenzyl)-N-(4-methoxybenzyl)-C-(methoxycarbonyl)methanesulfonamide | Pd(OAc)₂, PPh₃, NaH | Five-membered benzannelated sultam | 5-membered | Good |

| N-(2-iodobenzyl) alcohol derived sulfonamide precursor | Pd(OAc)₂, PPh₃, NaH | Six-membered benzannelated sultam | 6-membered | 49% |

Furthermore, the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, has been adapted for the synthesis of sulfonamides. researchgate.netresearchgate.netacs.org This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. organic-chemistry.orgresearchgate.net A three-component synthesis of sulfonamides has been developed using sulfuric chloride as a source of the SO₂ group, which couples with secondary amines and arylboronic acids. researchgate.net This demonstrates the potential for constructing diverse sultam precursors that could be cyclized to form the desired heterocyclic ring.

Cascade Reactions Involving the Sultam Ring System

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient method for building molecular complexity from simple starting materials in a single pot. The this compound scaffold is an excellent substrate for such transformations. The α,β-unsaturated system within the sultam ring is a key feature, acting as a Michael acceptor.

A notable example is the one-pot, multi-component synthesis of triazole-containing isothiazolidine (B1259544) 1,1-dioxides. This process utilizes a core 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide scaffold. The cascade sequence involves a copper-catalyzed "click" reaction (a Huisgen 1,3-dipolar cycloaddition) between the terminal alkyne on the sultam's nitrogen substituent and an azide, followed by an aza-Michael addition of an amine to the electron-deficient double bond of the sultam ring. This efficient protocol allows for the rapid generation of a library of complex β-amino sultams.

Analogous cascade reactions have been developed for the synthesis of medium-ring sultams. For example, starting from vinyl sulfonamide epoxides, a cascade involving intermolecular Michael addition followed by intramolecular epoxide ring-opening can produce eight-membered ring sultams in water, highlighting the utility and environmental friendliness of such approaches. Another protocol from a similar starting material can yield seven-membered rings through a different tandem sequence.

Transamination Reactions

Transamination reactions classically refer to the enzyme-catalyzed transfer of an amino group from an amino acid to a keto acid, a fundamental process in amino acid metabolism. In synthetic organic chemistry, the term can more broadly describe the exchange of an amine group.

While specific, documented examples of transamination reactions being performed on the this compound scaffold are not prevalent in the surveyed literature, the chemical nature of the sultam suggests potential for such transformations. The N-H bond of an unsubstituted sultam is acidic and can be deprotonated, and the N-substituent of a substituted sultam can potentially be cleaved and replaced. For example, nucleophilic ring-opening reactions of β-sultams with oxyanions are known to occur. Hypothetically, a reaction analogous to transamidation could be envisioned, where the nitrogen substituent of the sultam is exchanged by reacting the sultam with a different primary or secondary amine, possibly under catalytic conditions, to generate a new N-substituted sultam. However, this remains a speculative application for this specific scaffold pending further research.

Diastereoselective and Stereoselective Transformations

The rigid, cyclic structure of the this compound scaffold and its derivatives allows for a high degree of stereocontrol in chemical reactions, making it a valuable building block in asymmetric synthesis.

Diels-Alder Reactions of Sultams

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. The α,β-unsaturated double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This makes the sultam an excellent dienophile for reactions with electron-rich dienes.

The reaction proceeds by a concerted mechanism, forming a bicyclic adduct with a high degree of stereoselectivity. When reacting with cyclic dienes, such as cyclopentadiene, the "endo rule" typically governs the stereochemical outcome, with the dienophile's substituent oriented towards the newly forming double bond in the product. The synthesis of α,β-unsaturated γ-sultones and their successful participation in Diels-Alder reactions, followed by conversion to the corresponding sultams, has been reported, demonstrating the utility of this strategy. These reactions provide a reliable method for constructing complex, stereochemically defined bicyclic sultams, which can serve as precursors for a variety of biologically active molecules.

Ring-Opening Metathesis Polymerization (ROMP) of Cycloadducts

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins, catalyzed by transition metal complexes like those of ruthenium (e.g., Grubbs catalysts) or tungsten. The strained bicyclic cycloadducts obtained from the Diels-Alder reaction of this compound are ideal monomers for ROMP.

The polymerization proceeds by the cleavage of the double bond within the bicyclic adduct and the formation of a linear polymer containing the sultam ring as a repeating side group. The double bonds in the polymer backbone are retained. The successful ROMP of other strained heterocyclic monomers derived from Diels-Alder reactions, such as isoxazolidine-containing systems, demonstrates the feasibility of this approach. This methodology allows for the synthesis of novel functional polymers where the properties, such as polarity and functionality, can be tuned by the structure of the sultam monomer. These polymers have potential applications in materials science and biomedicine.

Advanced Characterization Techniques for 2,3 Dihydroisothiazole 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 2,3-dihydroisothiazole 1,1-dioxide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity within the molecule. For the parent this compound, the saturated five-membered ring contains two methylene (B1212753) groups (CH₂) at the C2 and C3 positions and a vinyl proton at C4 or C5 depending on the isomer, which would give rise to characteristic signals.

In a typical ¹H NMR spectrum, the protons at C2 (adjacent to the nitrogen) and C3 (adjacent to the sulfone group) would appear as distinct multiplets. The chemical shifts are influenced by the adjacent heteroatoms. The protons on the carbon next to the nitrogen (C2-H) are expected to resonate at a different frequency than those next to the sulfur (C3-H) due to the differing electronic environments. The coupling between these adjacent, non-equivalent protons would result in complex splitting patterns (e.g., triplets or multiplets), and the coupling constants (J-values) would provide information about the dihedral angles between them, offering insight into the ring's conformation. For substituted derivatives, such as 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide, the proton on the C2 carbon appears as a multiplet around 5.79 ppm. nih.gov

Table 1: Expected ¹H NMR Data for the this compound Ring Note: These are estimated values based on related structures. Actual shifts may vary.

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| C2-H₂ | ~3.0 - 3.5 | Multiplet | ²J, ³J |

| C3-H₂ | ~3.2 - 3.8 | Multiplet | ²J, ³J |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal. For this compound, signals corresponding to the two methylene carbons (C2 and C3) would be expected in the aliphatic region of the spectrum. The exact chemical shifts are influenced by the attached heteroatoms, with the carbon adjacent to the electronegative sulfone group typically appearing further downfield. In related, more complex sultam structures, the C2 carbon has been observed at approximately 82.6 ppm. nih.gov

Nitrogen-15 (¹⁵N) NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can directly probe the electronic environment of the nitrogen atom within the sultam ring. researchgate.net The chemical shift of the nitrogen provides valuable data, particularly when studying substitution at the nitrogen atom or its involvement in intermolecular interactions. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for the this compound Ring Note: These are estimated values based on related structures. Actual shifts may vary.

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~40 - 50 |

| C3 | ~50 - 60 |

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons with the carbon atoms to which they are directly attached. youtube.comnih.gov An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signals of the C2 and C3 methylene groups to their corresponding ¹³C signals, confirming the direct one-bond (¹J C-H) connectivity. ustc.edu.cn

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J C-H and ³J C-H). youtube.comustc.edu.cn For instance, an HMBC experiment could show a correlation between the protons on C2 and the carbon atom at C3, and vice versa. This is crucial for piecing together the molecular framework and is particularly powerful for assigning quaternary carbons (carbons with no attached protons) and for distinguishing between different regioisomers in substituted derivatives. youtube.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most prominent and diagnostic signals are those from the sulfone (SO₂) group. nih.govrsc.org These appear as two very strong and sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfone (SO₂) | Asymmetric Stretch (νas) | ~1350 - 1310 | Strong |

| Symmetric Stretch (νs) | ~1160 - 1120 | Strong | |

| C-H | Aliphatic Stretch | ~3000 - 2850 | Medium |

| N-H | Stretch (if unsubstituted) | ~3400 - 3200 | Medium |

The presence of these two strong bands in the specified regions is a clear indicator of the cyclic sulfone (sultam) structure. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This allows for the determination of a unique molecular formula.

For this compound, the exact mass of its molecular ion ([M]+) or, more commonly, its protonated form ([M+H]⁺) can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). An experimental HRMS measurement that matches this calculated value to within a very small tolerance (typically < 5 ppm) provides unambiguous confirmation of the molecular formula, C₃H₅NO₂S. For example, in a study of a related sultam, the observed [M+H]⁺ of 350.0838 was consistent with the calculated value of 350.0845, confirming the formula. nih.gov

Table 4: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₃H₆NO₂S⁺ | 120.0114 |

X-ray Crystallography for Definitive Solid-State Structural Determination

For this compound, an X-ray crystal structure would definitively establish the geometry of the five-membered ring. Studies on the closely related 2,3-dihydrothiophene (B74016) 1,1-dioxide (2-sulfolene) have shown its five-membered ring to be perfectly planar. researchgate.net X-ray analysis of the sultam would determine if it also adopts a planar conformation or if the presence of the nitrogen atom induces a puckered or "envelope" shape. Furthermore, this technique reveals intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice. researchgate.netmdpi.com

Theoretical and Computational Chemistry of 2,3 Dihydroisothiazole 1,1 Dioxide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of 2,3-dihydroisothiazole 1,1-dioxide, offering a detailed view of its electronic landscape and conformational possibilities.

Ab initio and Density Functional Theory (DFT) methods are powerful tools for dissecting the electronic architecture of molecules. researchgate.net For γ-sultams like this compound, these calculations reveal the distribution of electron density, the nature of molecular orbitals, and the partial atomic charges. DFT methods, particularly with functionals like B3LYP, have been effectively used to study the electronic and photochemical characteristics of similar heterocyclic systems. nih.govnih.gov

The sulfonamide group, with its sulfur atom in a high oxidation state, significantly influences the electronic structure. It acts as a potent electron-withdrawing group, polarizing the N-S and S-O bonds. This polarization creates a region of high positive electrostatic potential around the sulfur atom and negative potential around the oxygen atoms, a key feature in determining intermolecular interactions. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's reactivity. In such sultams, the HOMO is often localized on the ring, while the LUMO may be centered on the sulfonyl group, indicating that the molecule can act as both an electron donor and acceptor in chemical reactions. researchgate.net The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a Representative γ-Sultam using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 4.5 D | A significant dipole moment indicates a polar molecule, influencing its solubility and interaction with polar solvents and other molecules. |

The five-membered ring of this compound is not planar. dalalinstitute.com Computational methods are used to explore its conformational landscape, identifying stable conformers and the energy barriers between them. memphis.eduacs.org The most stable conformations for five-membered rings are typically the "envelope" and "twist" forms, which relieve the torsional strain that would be present in a planar structure. dalalinstitute.com

For this compound, the puckering of the ring is a key structural feature. Quantum chemical calculations can map the potential energy surface associated with this puckering, revealing the most energetically favorable conformations. memphis.edu The substitution pattern on the ring can significantly influence the relative energies of these conformers. These computational studies are often complemented by experimental techniques like NMR spectroscopy to validate the predicted structures. acs.org

Molecular Modeling and Prediction of Reactivity

Molecular modeling techniques build upon the foundation of quantum chemical calculations to simulate and predict the chemical behavior of this compound.

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. rsc.orgresearchgate.net By modeling the transition states and intermediates, researchers can elucidate the most likely pathways for various reactions, such as cycloadditions or ring-opening reactions. nih.govorganic-chemistry.org

For instance, DFT calculations can be used to study the reactivity of the isothiazole (B42339) ring system with various reagents. physchemres.org These studies can predict the regioselectivity and stereoselectivity of reactions, providing valuable guidance for synthetic chemists. The molecular electrostatic potential map, for example, can highlight the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

In the context of medicinal chemistry, where sultam-containing compounds have shown a range of biological activities, computational methods are crucial for understanding structure-activity relationships (SAR). nih.govnih.govnih.gov By comparing the computed properties of a series of this compound derivatives with their observed biological activities, researchers can build predictive models. nih.gov

These models can identify the key molecular features, such as specific hydrogen bond donors or acceptors, hydrophobic regions, or a particular conformational preference, that are essential for a compound's activity. nih.gov This knowledge allows for the rational design of more potent and selective molecules.

Table 2: Example of a Computational SAR Study on Sultam Derivatives

| Derivative | Substitution | Calculated Property (e.g., Binding Energy) | Observed Activity (IC₅₀) |

| Compound A | H | -7.2 kcal/mol | 10 µM |

| Compound B | 4-Cl | -8.5 kcal/mol | 2 µM |

| Compound C | 4-OCH₃ | -7.0 kcal/mol | 15 µM |

Design of Analogs and Bioisosteric Frameworks

The insights gained from computational studies of this compound are instrumental in the design of novel analogs and bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.

Computational tools can be used to screen virtual libraries of compounds based on the this compound scaffold. By modifying the substitution pattern on the ring or by replacing the sultam core with a bioisosteric equivalent, chemists can explore a vast chemical space in silico before committing to laboratory synthesis. This approach accelerates the discovery of new molecules with desired properties, whether for materials science or therapeutic applications. The sultam ring itself is considered a bioisostere of a lactam (a cyclic amide), and computational studies can help to evaluate the potential advantages of this substitution in a given biological target. nih.gov

Computational Design of Pharmacophore Templates

The computational design of pharmacophore templates is a crucial step in modern drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For the this compound scaffold, computational methods can be employed to identify key pharmacophoric features that could lead to interactions with specific biological targets.

While specific pharmacophore models for this compound are not extensively documented in publicly available research, the principles can be extrapolated from studies on related isothiazole dioxide structures. For instance, Quantitative Structure-Activity Relationship (QSAR) studies on 1,1-dioxoisothiazole derivatives have been conducted to elucidate the structural requirements for their inhibitory activity against targets like the Hepatitis C virus (HCV) NS5B polymerase. chem-soc.si Such studies identify key molecular descriptors that correlate with biological activity, which can then be used to build a pharmacophore model.

A hypothetical pharmacophore model for a derivative of this compound might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, positioned at specific distances and angles relative to the core scaffold. The sulfone group (1,1-dioxide) itself is a strong hydrogen bond acceptor, which would likely be a key feature in any pharmacophore model.

Table 1: Representative Pharmacophoric Features for a Hypothetical this compound Derivative

| Feature ID | Feature Type | Location/Description | Potential Role in Biological Interaction |

| HBA1 | Hydrogen Bond Acceptor | Oxygen atom of the sulfone group | Interaction with hydrogen bond donor residues in a target protein. |

| HBA2 | Hydrogen Bond Acceptor | Second oxygen atom of the sulfone group | Additional hydrogen bonding to stabilize the ligand-receptor complex. |

| HBD1 | Hydrogen Bond Donor | N-H group in the isothiazolidine (B1259544) ring | Formation of a hydrogen bond with an acceptor group on the target. |

| HYD1 | Hydrophobic Feature | Alkyl or aryl substituent on the ring | Van der Waals interactions with hydrophobic pockets of the binding site. |

| AROM1 | Aromatic Ring | Phenyl or other aromatic substituent | Pi-stacking interactions with aromatic amino acid residues. |

This table is for illustrative purposes and the actual pharmacophoric features would be determined through detailed computational studies on specific active derivatives of this compound.

In Silico Screening for Synthetic Feasibility

Following the design of a pharmacophore template, in silico screening can be employed to assess the synthetic feasibility of potential derivatives. This process involves virtually screening large compound libraries to identify molecules that match the pharmacophore model and are predicted to be synthetically accessible.

The process of in silico screening for synthetic feasibility generally involves several steps:

Virtual Screening: Large databases of chemical compounds are computationally screened to identify molecules that fit the defined pharmacophore model. This initial step filters out a smaller, more manageable set of potential candidates.

ADMET Prediction: The selected candidates are then subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to eliminate compounds that are likely to have poor pharmacokinetic profiles or toxic effects.

Synthetic Accessibility Scoring: Algorithms are used to evaluate the complexity of the chemical structures and predict the ease of their synthesis. This scoring is often based on the analysis of reaction precedents and the complexity of bond disconnections.

Table 2: Illustrative Data from an In Silico Screening of Hypothetical this compound Derivatives

| Compound ID | Pharmacophore Fit Score | Predicted LogP | Predicted Aqueous Solubility (logS) | Synthetic Accessibility Score |

| DHI-001 | 0.92 | 2.1 | -3.5 | 2.5 |

| DHI-002 | 0.88 | 3.5 | -4.2 | 3.1 |

| DHI-003 | 0.85 | 1.8 | -2.9 | 1.9 |

| DHI-004 | 0.81 | 4.2 | -5.1 | 4.5 |

| DHI-005 | 0.79 | 2.7 | -3.8 | 2.8 |

Note: The values in this table are hypothetical and for illustrative purposes only. Pharmacophore fit scores typically range from 0 to 1, with higher values indicating a better fit. LogP is a measure of lipophilicity. Aqueous solubility (logS) indicates how well the compound dissolves in water. The synthetic accessibility score is a relative measure, with lower scores generally indicating easier synthesis.

Through these computational approaches, researchers can prioritize the synthesis of novel this compound derivatives that have a higher probability of exhibiting desired biological activities and favorable drug-like properties, thereby making the research and development process more efficient and cost-effective.

Applications in Advanced Chemical Research and Development

Function as Versatile Building Blocks in Complex Molecule Synthesis

2,3-Dihydroisothiazole 1,1-dioxide derivatives are pivotal starting points for constructing more elaborate molecular architectures. A key strategy involves the multi-gram scale synthesis of a core scaffold, such as 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, which can then be readily diversified. nih.gov The initial synthesis of this core building block is achieved through a three-step protocol involving sulfonylation, Ring-Closing Metathesis (RCM), and propargylation. nih.gov

The RCM step is particularly crucial for forming the five-membered ring structure. Research has shown that maintaining a high conversion rate during this cyclization requires the incremental addition of the metathesis catalyst, [(IMesH₂)(PCy₃)(Cl)₂Ru=CHPh], in several small portions. nih.gov Once the core alkyne-functionalized sultam is obtained, it serves as a versatile platform for introducing complexity through various chemical reactions. For instance, the terminal alkyne allows for the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to attach a wide array of azide-containing fragments, leading to the formation of complex triazole-containing molecules. nih.gov This modular approach enables the systematic construction of diverse and intricate chemical entities.

Development of Small Molecule Libraries for Chemical Biology and Probe Discovery

A primary application of this compound scaffolds is in the generation of small molecule libraries for high-throughput screening (HTS) and the discovery of chemical probes. nih.gov These libraries are collections of structurally related compounds that can be rapidly screened to identify molecules with interesting biological activities. nih.govchemdiv.com

One-pot, multi-component reactions are particularly effective for this purpose, allowing for the rapid diversification of a central core structure. nih.gov For example, a 180-member library of triazole-containing isothiazolidine (B1259544) 1,1-dioxides was successfully generated by subjecting the 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide core to a one-pot click/aza-Michael protocol with a diverse set of azides and amines. nih.gov In an alternative approach, a 41-member library was created using a one-pot, multi-component click/esterification protocol. nih.gov This involved an initial aza-Michael reaction with amino alcohols, followed by esterification utilizing an oligomeric alkyl carbodiimide (B86325) (OACC) coupling reagent. nih.gov The successful generation of these libraries, with a high percentage of compounds achieving greater than 90% purity, demonstrates the robustness of this scaffold for creating diverse collections of molecules essential for modern drug and probe discovery. nih.gov

Table 1: Synthesis of Small Molecule Libraries from a this compound Core

| Library Size | Synthetic Protocol | Key Reactions | Core Scaffold | Purpose | Reference |

|---|---|---|---|---|---|

| 180 Members | One-pot, multi-component | Click Chemistry, Aza-Michael Addition | 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide | High-Throughput Screening (HTS) Collections | nih.gov |

| 41 Members | One-pot, multi-component | Aza-Michael Addition, Click Chemistry, OACC Esterification | This compound derivatives | High-Throughput Screening (HTS) Collections | nih.gov |

Role as Precursors for Diverse Heterocyclic Systems

The this compound ring system is a valuable precursor for synthesizing a variety of other heterocyclic structures. Its inherent reactivity allows for transformations into different ring systems, a key strategy in synthetic chemistry for accessing novel molecular frameworks. The chemistry of 1,3-chalcogenaza-1,3-butadienes, which are related structures, highlights the utility of such four-atom building blocks in creating diverse five-membered heterocyclic rings. semanticscholar.org

While direct ring transformation examples of this compound are specific to particular reaction pathways, the principle is well-established with similar sulfur-nitrogen heterocycles. For instance, related 1,2,3-dithiazoles are known to be highly versatile intermediates in heterocyclic synthesis. researchgate.net The strategic opening or rearrangement of the sultam ring can provide access to linear sulfonamide derivatives that can be cyclized into new heterocyclic systems. The functional groups appended to the core ring, as seen in the library synthesis, also offer reaction handles for further cyclization and annulation reactions, leading to fused or spirocyclic heterocyclic systems.

Design and Synthesis of Bioisosteric Analogs for Medicinal Chemistry Targets

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. openaccessjournals.comsilae.it The this compound scaffold, as a cyclic sulfonamide (sultam), is recognized as a potential bioisostere for other functional groups, most notably the amide bond. nih.gov

The amide functional group is ubiquitous in pharmaceuticals but can be susceptible to enzymatic degradation. nih.gov Replacing it with a more stable mimic, like a sultam, can improve metabolic stability and other pharmacokinetic properties. The sulfonamide group, while weakly acidic, exhibits a similar hydrogen bond environment to carboxylic acids and can act as a bioisostere for that group as well. openaccessjournals.com Although the geometry is nonplanar compared to a planar amide or carboxylic acid, the tetrahedral geometry around the sulfur atom can present a unique three-dimensional vector for interacting with biological targets. openaccessjournals.com The use of other five-membered heterocycles like 1,2,3-triazoles as amide bioisosteres is well-documented, and the sultam ring of this compound offers another alternative for medicinal chemists to modulate properties such as potency, selectivity, and metabolic stability in the pursuit of improved therapeutic agents. nih.govunimore.it

Table 2: Bioisosteric Relationships of the Sultam Moiety

| Original Functional Group | Bioisosteric Replacement | Key Properties Mimicked | Potential Advantages of Replacement | Reference |

|---|---|---|---|---|

| Amide (-CONH-) | Sultam (cyclic -SO₂NH-) | Hydrogen bonding capacity, general polarity | Increased metabolic stability against proteases | nih.govnih.gov |

| Carboxylic Acid (-COOH) | Sultam (cyclic -SO₂NH-) | Acidity (weak), hydrogen bond acceptor/donor environment | Modulation of pKa, improved cell permeability, altered metabolic profile | openaccessjournals.com |

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2,3-dihydroisothiazole 1,1-dioxide derivatives?

- Methodological Answer : Key approaches include:

- Radical-initiated reactions : Reaction of chlorosulfonyl isocyanate with olefins in the presence of radical initiators (e.g., AIBN) to form the isothiazolidine core .

- Tandem SN/Michael addition : Starting from methanesulfonanilides and electron-withdrawing group (EWG)-substituted allyl bromides to achieve regioselective ring closure .

- Optimized isomerization : Base-mediated isomerization of 2,5-dihydrothiophene 1,1-dioxide to yield the 2,3-dihydro isomer, with improved reaction conditions (e.g., solvent polarity, temperature) to enhance yields .

Q. How can structural characterization of this compound derivatives be performed?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and confirms sulfone group geometry (e.g., bond angles and dihedral angles) .

- Spectroscopic techniques :

- NMR : - and -NMR distinguish between α- and β-sulfone isomers based on deshielding of protons near the sulfone group .

- IR : Strong S=O stretching vibrations at 1150–1250 cm confirm sulfone functionality .

- Mass spectrometry : High-resolution MS validates molecular formulas and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictory data in bromination reactions of this compound isomers?

- Methodological Answer :

- Isomer-specific reactivity :

- 2,5-Dihydro isomer (I) : Bromination in aprotic media (e.g., CCl) yields 3,4-dibromotetrahydrothiophene 1,1-dioxide .

- 2,3-Dihydro isomer (II) : Bromination occurs only in aqueous conditions, producing 2,3-dibromotetrahydrothiophene 1,1-dioxide .

- Resolution strategy : Use -NMR to track regioselectivity and monitor reaction kinetics under controlled solvent conditions. Computational modeling (DFT) can predict transition-state stability for each pathway .

Q. What strategies optimize regioselectivity in click chemistry-based derivatization of this compound scaffolds?

- Methodological Answer :

- One-pot click/aza-Michael protocols : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with N-propargylated dihydroisothiazole scaffolds. Adjust pH (6–7) and temperature (25–40°C) to favor triazole formation over side reactions .

- Purification techniques : Employ reverse-phase HPLC with C18 columns to separate regioisomers, achieving >90% purity for 167 out of 180 triazole derivatives .

- Key Data : Yields for bis-triazole derivatives range from 70–92% under optimized conditions .

Q. How can researchers evaluate the biological activity of this compound derivatives targeting chloride channels?

- Methodological Answer :

- Binding assays : Use fluorescence-based competitive assays with HEK-293 cells expressing recombinant chloride channels (e.g., GABA receptors). Measure IC values via patch-clamp electrophysiology .

- Functional assays : Monitor membrane depolarization in cultured neurons using voltage-sensitive dyes (e.g., DiBAC) and correlate with cytotoxicity (MTT assay) .

- Structural analogs : Compare activity with benzothiazole derivatives (e.g., antimicrobial 2-methylthiazole) to identify structure-activity relationships (SAR) .

Critical Analysis of Contradictory Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.